methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
Triazole compounds, which are part of the structure of the compound you’re asking about, are a class of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazole compounds have a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Scientific Research Applications
- Methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate exhibits anticancer properties. It may interfere with cancer cell growth, proliferation, or metastasis. Researchers are investigating its mechanism of action and potential as a novel chemotherapeutic agent .
- The compound has demonstrated antimicrobial activity against bacteria, fungi, or other pathogens. It could be explored as a new class of antimicrobial agents to combat infections .
- Preliminary studies suggest that this compound might alleviate pain and inflammation. Researchers are investigating its effects on pain pathways and inflammatory mediators .
- Methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate may act as an antioxidant, protecting cells from oxidative stress. Its radical-scavenging abilities are of interest .
- Investigations are ongoing to determine whether this compound can inhibit viral replication or entry. Its potential as an antiviral agent could be significant in the context of emerging viral diseases .
- The compound shows promise as an enzyme inhibitor. It interacts with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions could have therapeutic implications .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Mechanism of Action
Target of Action
The compound, methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate, is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . Compounds of this class have been found to exhibit a wide range of biological activities, including antiviral and antimicrobial effects . The primary targets of these compounds are various enzymes and receptors in the biological system .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The presence of the triazole nucleus, which contains two carbon and three nitrogen atoms, makes it readily capable of binding in the biological system . This interaction leads to changes in the function of the target enzymes and receptors, resulting in the compound’s biological effects .
Biochemical Pathways
Compounds of the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to viral replication and bacterial growth .
Pharmacokinetics
The presence of the triazole nucleus in the compound’s structure may enhance its bioavailability .
Result of Action
The compound’s interaction with its targets leads to a variety of biological effects. For example, compounds of the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to exhibit cytotoxicity at certain concentrations, suggesting that they may have potential as antitumor agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s ability to bind to its targets . Additionally, changes in pH or temperature can influence the compound’s stability and activity .
properties
IUPAC Name |
methyl 5-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c1-24-16(23)14-7-5-11(25-14)10-26-17-20-19-15-8-6-13(21-22(15)17)12-4-2-3-9-18-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMGRSTYBGPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate |
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